N-(1-cyano-2-hydroxyethyl)-2-(dimethylamino)quinoline-4-carboxamide
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Overview
Description
N-(1-cyano-2-hydroxyethyl)-2-(dimethylamino)quinoline-4-carboxamide, also known as CHAQ, is a synthetic compound that has been widely used in scientific research. CHAQ is a member of the quinoline family and is a potent inhibitor of protein kinase C (PKC).
Mechanism of Action
N-(1-cyano-2-hydroxyethyl)-2-(dimethylamino)quinoline-4-carboxamide inhibits PKC activity by binding to the catalytic domain of the enzyme. This binding prevents PKC from phosphorylating its downstream targets, thereby blocking the signaling pathway. N-(1-cyano-2-hydroxyethyl)-2-(dimethylamino)quinoline-4-carboxamide has been shown to be a potent and selective inhibitor of PKC, with minimal effects on other kinases.
Biochemical and Physiological Effects:
N-(1-cyano-2-hydroxyethyl)-2-(dimethylamino)quinoline-4-carboxamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-(1-cyano-2-hydroxyethyl)-2-(dimethylamino)quinoline-4-carboxamide inhibits the growth of cancer cells, induces apoptosis, and reduces the production of inflammatory cytokines. In vivo studies have shown that N-(1-cyano-2-hydroxyethyl)-2-(dimethylamino)quinoline-4-carboxamide reduces tumor growth in animal models of cancer and reduces inflammation in animal models of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-cyano-2-hydroxyethyl)-2-(dimethylamino)quinoline-4-carboxamide in lab experiments is its potency and selectivity for PKC. N-(1-cyano-2-hydroxyethyl)-2-(dimethylamino)quinoline-4-carboxamide has been shown to be a more potent inhibitor of PKC than other commonly used PKC inhibitors. Another advantage is its ability to inhibit multiple isoforms of PKC. However, one limitation of using N-(1-cyano-2-hydroxyethyl)-2-(dimethylamino)quinoline-4-carboxamide is its low solubility in water, which can make it difficult to use in some experiments.
Future Directions
There are several future directions for research on N-(1-cyano-2-hydroxyethyl)-2-(dimethylamino)quinoline-4-carboxamide. One area of research is the development of more soluble analogs of N-(1-cyano-2-hydroxyethyl)-2-(dimethylamino)quinoline-4-carboxamide that can be used in a wider range of experiments. Another area of research is the investigation of the effects of N-(1-cyano-2-hydroxyethyl)-2-(dimethylamino)quinoline-4-carboxamide on other signaling pathways and cellular processes. Finally, the potential therapeutic applications of N-(1-cyano-2-hydroxyethyl)-2-(dimethylamino)quinoline-4-carboxamide in the treatment of cancer and inflammatory diseases should be further explored.
Synthesis Methods
N-(1-cyano-2-hydroxyethyl)-2-(dimethylamino)quinoline-4-carboxamide can be synthesized using a multi-step process. The first step involves the reaction of 2-amino-4-chloroquinoline with 1-cyano-2-hydroxyethyl bromide to form 2-(1-cyano-2-hydroxyethylamino)-4-chloroquinoline. This intermediate is then reacted with dimethylamine to form N-(1-cyano-2-hydroxyethyl)-2-(dimethylamino)quinoline-4-carboxamide.
Scientific Research Applications
N-(1-cyano-2-hydroxyethyl)-2-(dimethylamino)quinoline-4-carboxamide has been extensively used in scientific research as a PKC inhibitor. PKC is a family of serine/threonine kinases that play a crucial role in cell signaling and regulation. PKC is involved in a variety of cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation. PKC has been implicated in the pathogenesis of many diseases, including cancer, diabetes, and cardiovascular diseases.
properties
IUPAC Name |
N-(1-cyano-2-hydroxyethyl)-2-(dimethylamino)quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-19(2)14-7-12(15(21)17-10(8-16)9-20)11-5-3-4-6-13(11)18-14/h3-7,10,20H,9H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBMSPVZJCEFFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=CC=CC=C2C(=C1)C(=O)NC(CO)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-2-hydroxyethyl)-2-(dimethylamino)quinoline-4-carboxamide |
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